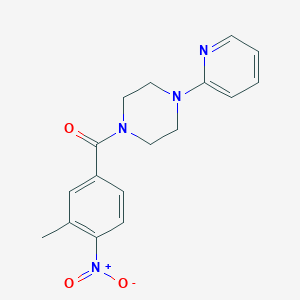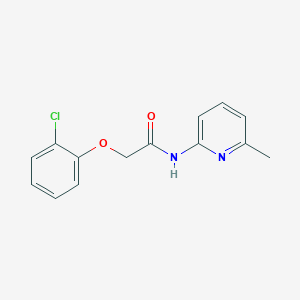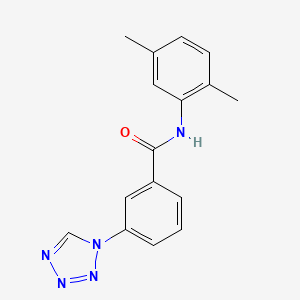
N-(4-chlorobenzyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-methylthiourea, also known as S-methylisothiourea sulfate (SMT), is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS). NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a signaling molecule that is involved in a wide range of physiological processes. The inhibition of NOS by SMT has been shown to have a variety of biochemical and physiological effects, which have led to its use in a number of different research applications.
作用機序
SMT works by inhibiting the activity of NOS, the enzyme responsible for the production of NO. NO is a signaling molecule that is involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting NOS, SMT reduces the production of NO, which can have a variety of effects depending on the specific physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SMT are varied and depend on the specific research application. In cardiovascular research, SMT has been shown to reduce blood pressure and improve vascular function by reducing the production of NO. In inflammation research, SMT has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. In neurodegeneration research, SMT has been shown to reduce the production of reactive oxygen species and to protect against neuronal damage.
実験室実験の利点と制限
One of the main advantages of using SMT in scientific research is its ability to selectively inhibit the activity of NOS without affecting other enzymes or signaling molecules. This allows researchers to investigate the specific role of NO in a wide range of physiological processes. However, one limitation of using SMT is that it can be difficult to achieve complete inhibition of NOS, particularly in vivo. Additionally, SMT has a relatively short half-life, which can make it challenging to maintain consistent levels of inhibition over time.
将来の方向性
There are a number of potential future directions for research involving SMT. One area of interest is the role of NO in the regulation of mitochondrial function and metabolism. Another area of interest is the use of SMT as a potential therapeutic agent for a variety of different diseases, including cardiovascular disease, inflammation, and neurodegeneration. Additionally, there is ongoing research aimed at developing more potent and selective inhibitors of NOS, which could have important implications for the treatment of a wide range of diseases.
合成法
SMT can be synthesized by reacting N-methylthiourea with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be converted into the sulfate salt by reaction with sulfuric acid.
科学的研究の応用
SMT has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and neurodegeneration. In cardiovascular research, SMT has been used to investigate the role of NO in the regulation of blood pressure and vascular tone. In studies of inflammation, SMT has been used to examine the role of NO in the immune response and to investigate potential therapeutic targets for inflammatory diseases. In neurodegeneration research, SMT has been used to investigate the role of NO in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQJBKSBQZOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-methylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
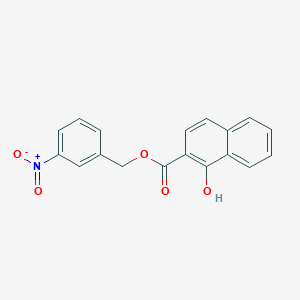
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
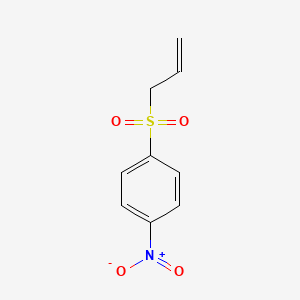
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
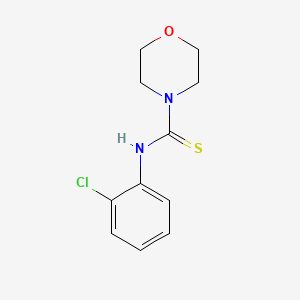
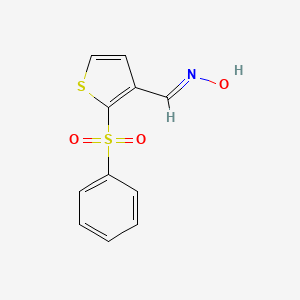

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
